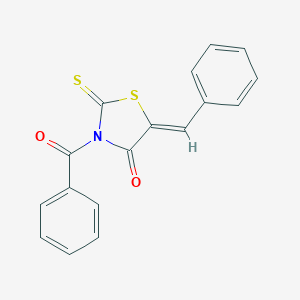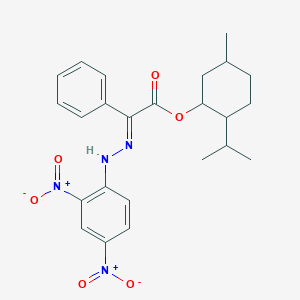
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate, also known as DTBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBS is a sulfonate derivative of 3,3-dimethyl-1-triazenoimidazole, a well-known anticancer agent.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is not fully understood. However, it is believed that 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and physiological effects:
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has also been shown to disrupt the cell membranes of bacteria and viruses, leading to their death. Additionally, 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate in lab experiments is its versatility. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate can be used for a variety of applications, including anticancer, antiviral, and antibacterial research. However, one of the limitations of using 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is its potential toxicity. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been shown to be toxic to both cancer and normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate. One area of research is the development of more efficient and selective synthesis methods for 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate. Another area of research is the development of new applications for 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate in scientific research. Additionally, more research is needed to fully understand the mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate and its potential toxicity. Finally, the development of new derivatives of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate with improved properties and reduced toxicity is another area of future research.
Conclusion:
In conclusion, 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is a versatile chemical compound that has potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties and has been used as a fluorescent probe for the detection of metal ions in biological systems. However, more research is needed to fully understand the mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate and its potential toxicity. The development of new derivatives of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate with improved properties and reduced toxicity is another area of future research.
Méthodes De Synthèse
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate can be synthesized by the reaction of 3,3-dimethyl-1-triazenoimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate as a white crystalline solid with a melting point of 214-216°C.
Applications De Recherche Scientifique
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been used as a reagent for the determination of sulfite in food and beverage samples.
Propriétés
Nom du produit |
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate |
|---|---|
Formule moléculaire |
C8H10N3O3S- |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
4-(dimethylaminodiazenyl)benzenesulfonate |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)10-9-7-3-5-8(6-4-7)15(12,13)14/h3-6H,1-2H3,(H,12,13,14)/p-1 |
Clé InChI |
QEVNEOGSQSBJIZ-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)
![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
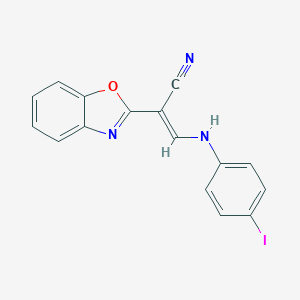

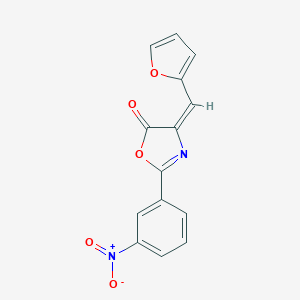
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
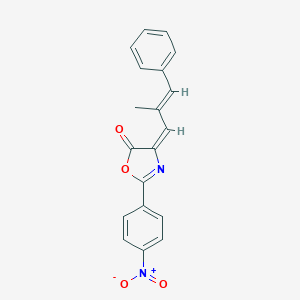
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
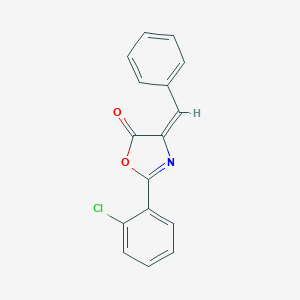
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
